molecular formula C10H9ClF3NO2 B2950689 2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide CAS No. 851721-86-3

2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide

Cat. No.: B2950689
CAS No.: 851721-86-3
M. Wt: 267.63
InChI Key: YVFWBXRZKCHTLV-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(trifluoromethoxy)phenyl]propanamide is a chloro-substituted propanamide derivative with a trifluoromethoxy group at the para position of the phenyl ring. Its molecular formula is C₁₀H₉ClF₃NO₂, and its structure features a propanamide backbone (CH₃-CHCl-CONH-) linked to a 4-(trifluoromethoxy)phenyl group. This compound is structurally analogous to agrochemicals like triflumuron (a benzamide insecticide) but differs in its amide core and substitution pattern .

Properties

IUPAC Name

2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-6(11)9(16)15-7-2-4-8(5-3-7)17-10(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFWBXRZKCHTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and isopropanol, as well as catalysts and bases to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide and related propanamide derivatives:

Compound Name Molecular Formula Substituents on Phenyl Ring Propanamide Substituents Key Properties/Applications References
This compound C₁₀H₉ClF₃NO₂ 4-(trifluoromethoxy) 2-chloro Potential pesticidal activity (inferred)
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide C₁₂H₁₃ClF₃NO 4-(trifluoromethyl) 3-chloro, 2,2-dimethyl Higher steric bulk; likely reduced solubility
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide C₁₂H₁₃ClF₃NO 4-chloro, 3-(trifluoromethyl) 2,2-dimethyl Crystal structure shows N–H⋯O hydrogen bonding; forms chain-like packing
2-Chloro-N-(4-(1,2,4-triazol-1-yl)phenyl)propanamide C₁₁H₁₁ClN₄O 4-(1,2,4-triazol-1-yl) 2-chloro Melting point: 168–170°C; potential pharmacological activity
2-Chloro-N-[4-(propan-2-yl)phenyl]propanamide C₁₂H₁₅ClNO 4-(isopropyl) 2-chloro Bulky substituent may enhance lipophilicity
Key Observations:

Trifluoromethoxy vs.

Chloro Position : The 2-chloro substitution on the propanamide core is conserved in most analogs, but 3-chloro derivatives (e.g., ) may exhibit altered reactivity due to steric effects.

Crystal Packing : N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide forms hydrogen-bonded chains, suggesting similar crystalline behavior in the target compound .

Biological Activity

2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a chloro group and a trifluoromethoxy group attached to a phenyl ring, which may enhance its interaction with biological targets. The presence of halogen atoms is known to influence the compound's pharmacological properties.

1. Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. The trifluoromethoxy group can enhance binding affinity to various enzymes, potentially leading to significant physiological effects. Specific studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes .

2. Receptor Binding

The compound is hypothesized to interact with androgen receptors, similar to flutamide, leading to the inhibition of androgen-dependent cellular activities. This interaction may influence pathways related to gene expression and cellular function in androgen-responsive cells.

3. Anticancer Potential

Investigations into structurally related compounds have highlighted their anticancer properties. For instance, analogs with similar trifluoromethyl substitutions have demonstrated cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

The mechanisms by which this compound exerts its biological effects are still under investigation. Key hypotheses include:

  • Molecular Interactions : The compound may bind to specific biomolecules, altering their function and affecting cellular signaling pathways.
  • Metabolic Pathways : It is believed to interact with various metabolic enzymes, potentially influencing metabolic flux and metabolite levels.
  • Subcellular Localization : The compound may possess targeting signals that direct it to specific organelles within cells, enhancing its biological efficacy.

Case Studies and Research Findings

StudyFindings
Study on Enzyme Inhibition Demonstrated potential inhibitory effects on COX enzymes; compounds with similar structures showed IC50 values indicating moderate inhibition .
Anticancer Activity Assessment Analogous compounds exhibited significant cytotoxicity against MCF-7 cells, with IC50 values in the micromolar range .
Receptor Interaction Analysis Suggested that the compound may compete with testosterone at androgen receptors, influencing gene expression related to androgen signaling.

Q & A

Basic Research: What is the recommended synthetic route for 2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide, and how can purity be optimized?

The compound is typically synthesized via a two-step process: (1) coupling 4-(trifluoromethoxy)aniline with a chloro-substituted propanoyl chloride using a carbodiimide reagent (e.g., EDC·HCl) and HOBt·H₂O as coupling agents in anhydrous dichloromethane . Purity optimization involves chromatographic purification (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Impurities such as unreacted aniline or hydrolyzed intermediates are monitored via HPLC with UV detection at 254 nm .

Basic Research: What spectroscopic methods are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoromethoxy group at δ 120-125 ppm for ¹³C) and amide proton resonance (δ 8.2-8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 296.0392) .
  • X-ray crystallography : Resolve stereochemical ambiguities; the trifluoromethoxy group’s electron-withdrawing effect influences crystal packing .

Basic Research: What safety protocols are essential when handling this compound in laboratory settings?

Critical protocols include:

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact (H313/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H333 risk) .
  • Waste disposal : Segregate halogenated waste for incineration by certified facilities to prevent environmental release of trifluoromethoxy byproducts .

Advanced Research: How can researchers resolve contradictions in reported bioactivity data of this compound against insecticidal targets?

Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM in Spodoptera frugiperda assays) may arise from:

  • Assay variability : Standardize larval stage, diet composition, and temperature .
  • Metabolic stability : Use LC-MS to quantify degradation products in insect hemolymph; co-administer cytochrome P450 inhibitors (e.g., piperonyl butoxide) to stabilize the compound .

Advanced Research: What strategies are recommended for modifying the compound's structure to enhance its agrochemical efficacy while minimizing non-target toxicity?

  • Bioisosteric replacement : Substitute the chloro group with a methylsulfonyl group to improve binding to chitin synthase while reducing mammalian cytotoxicity .
  • Pro-drug design : Introduce a hydrolyzable ester moiety to enhance foliar absorption, which is cleaved by plant esterases to release the active form .
  • Computational screening : Use molecular docking (AutoDock Vina) to prioritize analogs with higher affinity for insect-specific enzymes over human homologs .

Advanced Research: How should researchers design experiments to investigate the compound's potential in medicinal chemistry, particularly regarding receptor binding?

  • Target identification : Screen against kinase libraries (e.g., Eurofins Panlabs) to identify hits for cancer or inflammatory diseases.
  • Binding assays : Use surface plasmon resonance (SPR) to measure KD values for EGFR or COX-2, comparing with known inhibitors like erlotinib .
  • Metabolic profiling : Incubate with human liver microsomes (HLMs) to assess CYP-mediated metabolism; correlate stability with structural features (e.g., trifluoromethoxy’s resistance to oxidation) .

Advanced Research: What are the best practices for analyzing byproducts formed during the compound's synthesis, and how can reaction conditions be adjusted to minimize them?

  • Byproduct identification : Use LC-QTOF-MS to detect dimers or hydrolyzed amides; optimize stoichiometry (1:1.2 amine:acyl chloride ratio) and reduce reaction temperature to 0–5°C .
  • Solvent selection : Replace THF with acetonitrile to suppress solvolysis of the chloro group .
  • Catalyst screening : Test Brønsted acids (e.g., pyridinium p-toluenesulfonate) to accelerate coupling and reduce side reactions .

Advanced Research: How can computational chemistry tools predict the compound's physicochemical properties, and what validation methods are necessary?

  • Prediction tools : ACD/Labs Percepta estimates logP (2.8) and aqueous solubility (0.12 mg/mL). These correlate with experimental shake-flask data (R² > 0.85) .
  • pKa determination : Compare predicted (ACD/Labs) and experimental (potentiometric titration) values; deviations >0.5 units suggest intramolecular H-bonding in the amide group .
  • Validation : Cross-check melting point (mp 92–94°C) and spectral data with literature to confirm computational reliability .

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